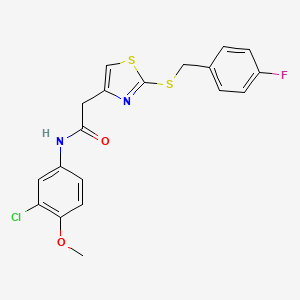

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-fluorobenzylthio group at the 2-position and an acetamide side chain linked to a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and electronic effects, while the 4-fluorobenzyl group may improve binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2S2/c1-25-17-7-6-14(8-16(17)20)22-18(24)9-15-11-27-19(23-15)26-10-12-2-4-13(21)5-3-12/h2-8,11H,9-10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWFKOVPIVXDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the benzylthio group: The thiazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the benzylthio group.

Substitution on the phenyl ring: The final step involves the acylation of the substituted phenyl ring with the thiazole intermediate to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step reactions. The compound has been synthesized through nucleophilic aromatic substitution reactions, followed by purification methods such as recrystallization or chromatography. Characterization techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly used to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exhibit notable antimicrobial activity. For instance, thiazole derivatives have been reported to possess significant antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics . The presence of the thiazole ring is crucial for enhancing these biological activities.

Antiviral Potential

Thiazole derivatives have also been explored for their antiviral properties. Research indicates that certain thiazole-containing compounds can inhibit viral replication mechanisms, making them promising candidates for antiviral drug development . The specific structure of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide may enhance its efficacy against viral targets.

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The modification of the phenyl and thiazole moieties can lead to improved selectivity and potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. Key factors influencing its biological activity include:

- Substituents on the thiazole ring : Variations in substituents can significantly affect the compound's interaction with biological targets.

- Chlorine and methoxy groups : The presence of these groups on the phenyl ring may enhance lipophilicity and facilitate better cell membrane penetration, increasing bioavailability.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus. Compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antibacterial properties .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity of thiazole derivatives against Hepatitis C virus (HCV). Results demonstrated that compounds with a similar scaffold exhibited IC50 values below 10 µM, suggesting a high potential for further development into antiviral agents .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, it may bind to the active site of enzymes, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorophenyl vs. Fluorophenyl Analogues

- Antitumor Activity: In a series of N-(substituted phenyl)-2-[(quinazolinone)thio]acetamide derivatives, the 4-chlorophenyl-substituted compound (MGI%: 47%) demonstrated significantly higher antitumor activity than its 4-fluorophenyl counterpart (MGI%: 7%) . This suggests that chloro substituents may enhance cytotoxicity in certain cancer models, possibly due to increased electron-withdrawing effects or improved target binding.

Methoxy Substitution

- The 4-methoxy group on the phenyl ring in the target compound is structurally analogous to compounds like N-(3,4,5-trimethoxyphenyl)-2-[(quinazolinone)thio]acetamide, which showed moderate antitumor activity (MGI%: 24%) . Methoxy groups are known to modulate solubility and membrane permeability, which could influence the compound’s distribution in vivo.

Heterocyclic Core Modifications

Thiazole vs. Thiadiazole Derivatives

- Thiadiazole-based analogues (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibited distinct physicochemical properties, such as higher melting points (133–135°C) compared to thiazole derivatives .

- The thiazole core in the target compound is associated with antimicrobial activity in other derivatives (e.g., MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli), suggesting its versatility across therapeutic areas .

Triazole and Triazinoindole Analogues

Role of the 4-Fluorobenzyl Group

- The 4-fluorobenzylthio moiety is a recurring motif in bioactive compounds. For example, in CETP inhibitors (e.g., compound 46: N-(4-(2-(((3,4-dimethoxyphenyl)(4-fluorobenzyl)amino)methyl)thiazol-4-yl)phenyl)acetamide), this group contributes to high purity (86.1% yield) and robust NMR spectral data, indicating synthetic feasibility .

- Fluorine’s electronegativity and small atomic radius minimize metabolic degradation, as seen in compounds like (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide, which exhibited favorable logP values (~5.5) for blood-brain barrier penetration .

Key Data Tables

Table 1: Comparison of Substituent Effects on Antitumor Activity

| Compound | Substituent | MGI% | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-[(quinazolinone)thio]acetamide | 4-chlorophenyl | 47% | |

| N-(4-fluorophenyl)-2-[(quinazolinone)thio]acetamide | 4-fluorophenyl | 7% |

Table 2: Physicochemical Properties of Heterocyclic Analogues

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described by its chemical formula , with a molecular weight of approximately 318.73 g/mol. Its structure includes a thiazole moiety linked to an acetamide, which is modified with a chloro and methoxy phenyl group, as well as a fluorobenzyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazole compounds often show significant antimicrobial activity. For instance, related thiazole derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : Compounds with similar structural features have been evaluated for their anticancer properties. For example, thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation in various assays. One study reported that certain thiazole derivatives exhibited IC50 values indicating potent activity against human colon cancer cell lines .

The biological activity of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as kinases associated with cancer pathways .

- Disruption of Cellular Processes : By interacting with cellular receptors or pathways, these compounds may disrupt vital processes in microbial cells or cancerous tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives and related compounds:

- Antimicrobial Study : A study evaluated various thiazole derivatives for their antimicrobial efficacy, highlighting that modifications at specific positions significantly influenced their activity .

- Anticancer Evaluation : Research on thiazole-based compounds indicated that those with specific substitutions exhibited enhanced potency against cancer cell lines, suggesting that structural modifications can lead to increased biological efficacy .

- Pharmacokinetic Properties : The compound's pharmacokinetic profile has not been extensively documented; however, related compounds typically exhibit favorable absorption characteristics, which is crucial for therapeutic effectiveness .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage via nucleophilic substitution, and amide coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for thioether bond formation .

- Temperature control : Maintain 50–70°C during thiazole ring closure to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4 of phenyl, fluorobenzyl thioether). Integrate peaks to verify stoichiometry .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₇ClFN₂O₂S₂: 422.03) .

- X-ray crystallography : Resolve bond angles and hydrogen-bonding networks for conformational analysis (SHELX programs are recommended for refinement) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Thiazole derivatives often show MIC values <10 µg/mL .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, IC₅₀ = 8.2 µM) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize assay conditions : Variability in solvent (DMSO vs. saline), cell passage number, or incubation time may skew results. Replicate studies under controlled parameters .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy on phenyl rings) using molecular docking (e.g., AutoDock Vina) to correlate activity with target binding (e.g., EGFR kinase) .

Q. How can the mechanism of action for this compound be elucidated at the molecular level?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., CDK9) or antimicrobial targets (e.g., dihydrofolate reductase). Use fluorescence polarization for binding affinity measurements .

- Cellular thermal shift assay (CETSA) : Identify target proteins by monitoring thermal stabilization upon compound binding .

- Transcriptomic profiling : RNA-seq on treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis, DNA repair) .

Q. What computational approaches are effective for optimizing this compound’s bioavailability?

- Methodological Answer :

- ADMET prediction : Use SwissADME to assess logP (target <3), solubility (ESOL method), and CYP450 inhibition. Thiazole derivatives often require PEGylation or pro-drug strategies to enhance solubility .

- Molecular dynamics simulations : Analyze membrane permeability (e.g., POPC lipid bilayers) to guide structural modifications (e.g., adding polar groups) .

Q. How can crystallographic data address discrepancies in proposed binding modes?

- Methodological Answer :

- Co-crystallization with targets : Use CDK9 or bacterial enzymes for X-ray diffraction. SHELX programs refine structures to 1.5–2.0 Å resolution, validating hydrogen bonds (e.g., thiazole N with Lys48) .

- Electron density maps : Compare with docking poses to resolve ambiguities (e.g., fluorobenzyl orientation in hydrophobic pockets) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Methodological Answer :

- Cell line heterogeneity : Test on panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .

- Metabolic stability : Perform liver microsome assays. Rapid hepatic clearance (t₁/₂ <30 min) may explain in vivo vs. in vitro discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.